N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAGOZNGKAXIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 312.77 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₄O |
| Molecular Weight | 312.77 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Research indicates that compounds containing the triazole moiety often exhibit antitumor and antiproliferative properties. The mechanism typically involves the inhibition of specific cellular pathways that are crucial for cancer cell survival and proliferation.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study evaluated the effects of related compounds on MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values around 17.83 μM and 19.73 μM respectively .
- Cell Cycle Arrest : Another study indicated that treatment with triazole-based compounds resulted in G2/M phase arrest in cancer cells, leading to reduced proliferation rates . This effect was linked to the disruption of mitochondrial function, which is vital for energy production in rapidly dividing cells.
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications to the triazole ring can significantly alter biological activity. For example, the introduction of different substituents on the phenyl rings has been correlated with enhanced antiproliferative effects .
Biological Activity Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues, differing in substituents on the triazole ring or carboxamide group. Key structural variants include:
Structural Insights :
- Steric Effects : Bulky substituents (e.g., pyridinyl in L806-0036) increase molecular weight and torsional angles between the triazole and aryl rings, affecting crystal packing and solubility .
Physicochemical and Spectral Properties
- NMR Shifts : The methyl group at position 5 resonates at δ ~2.66 ppm in CDCl3, similar to 3a–3e (δ 2.48–2.66 ppm) . The 4-chlorophenyl carboxamide proton appears as a singlet near δ 12.88 ppm in DMSO-d6, comparable to ZIPSEY (δ 12.82 ppm) .
- logP and Solubility : The target compound’s logP (~3–4) is higher than hydrophilic analogues like IV (BEBJEZ) but lower than L806-0036 (logP = 3.64), reflecting balanced lipophilicity for membrane permeability .
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., 4 in ) reveal dihedral angles between the triazole and aryl rings ranging from 32.75° to 87.77° . The target compound’s 4-methylphenyl group likely adopts a twisted conformation (~50–70°), optimizing intermolecular interactions while minimizing steric clash .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
